Eucomol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

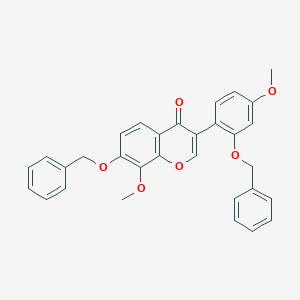

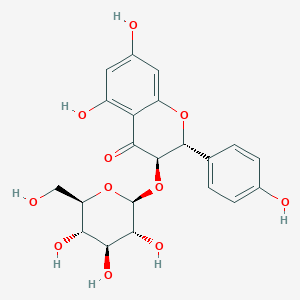

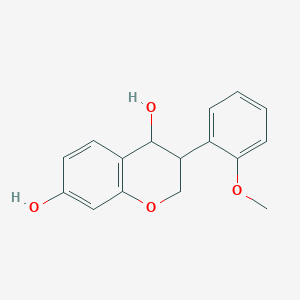

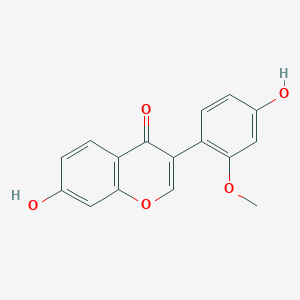

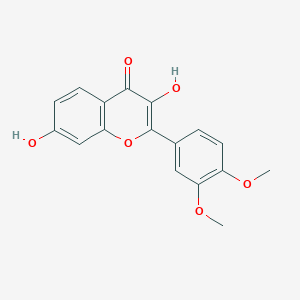

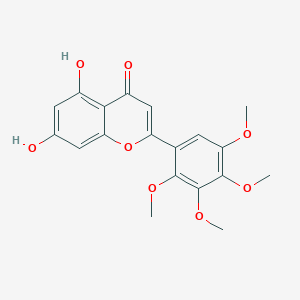

Eucomol is a natural product found in Eucomis bicolor . It is a type of flavonoid with the molecular formula C17H16O6 .

Synthesis Analysis

The synthesis of Eucomol involves the condensation of 5,7-Dihydroxychroman-4-one with anisaldehyde in acetic anhydride to yield eucomin diacetate. This is followed by the epoxidation of dibenzyleucomin and subsequent hydrogenation to produce Eucomol .Molecular Structure Analysis

Eucomol has a molecular weight of 316.30 g/mol . Its IUPAC name is (3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one . The structure of Eucomol includes a chromen-4-one ring attached to a methoxyphenyl group .Physical And Chemical Properties Analysis

Eucomol is a powder with a molecular weight of 316.31 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound has a topological polar surface area of 96.2 Ų .Aplicaciones Científicas De Investigación

Antioxidant Activity

Eucomol has been identified as a potent antioxidant. Its structure allows it to act as a hydrogen or electron donor, which is crucial in scavenging free radicals and reducing oxidative stress. This property is particularly beneficial in preventing cellular damage that can lead to chronic diseases .

Antifungal Properties

Research has highlighted the potential of homoisoflavonoids like Eucomol in developing new antifungal agents. The antifungal activity of these compounds is significant, as they offer an alternative to traditional antifungal treatments, which often have side effects or lead to resistance .

Biological Activities in Traditional Medicine

Eucomol, as a secondary metabolite found in certain plants, has been used in traditional medicine. Its bioactive properties are being studied for their therapeutic benefits, which include the treatment of various ailments and the potential to develop novel drugs for chronic and acute diseases .

Role in Pest Control

The bioactive molecules, including Eucomol, have shown promise in pest control applications. Their natural origin and biological activity make them suitable candidates for eco-friendly pest management strategies .

Potential in Drug Development

The biological potential of Eucomol to develop novel drugs is an exciting area of research. Its role in treating chronic and acute diseases opens up new opportunities for pharmaceutical applications .

Antioxidant Capacity Determination

Eucomol’s antioxidant capacity can be determined using spectrophotometric methods such as DPPH and ABTS scavenging assays. These methods are essential for evaluating the antioxidant potential of foods, beverages, and plant extracts .

Mecanismo De Acción

Target of Action

Eucomol is a bioactive flavonoid isolated from various plant species It has been reported to exhibit potent cytotoxicity against certain cell lines, such as kku-m156 and hepg2, suggesting that it may interact with cellular components involved in cell survival and proliferation .

Mode of Action

This interaction can lead to changes in cellular processes, such as cell cycle progression, apoptosis, and signal transduction

Propiedades

IUPAC Name |

(3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSFQQNRFOVLGQ-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is known about the absolute configuration of eucomol?

A1: [] The absolute configuration of (-)-eucomol was determined through X-ray crystallography of its 7-O-p-bromophenacyl derivative. This analysis, utilizing anomalous dispersion of CuKα radiation by bromine, established the 3S chirality of the compound. You can find more details in this research article: .

Q2: Are there any enantioselective synthetic routes for eucomol?

A2: [, ] Yes, several approaches for the enantioselective synthesis of eucomols have been explored. One method utilizes the Sharpless catalytic asymmetric dihydroxylation as a key step for introducing chirality. Another strategy involves the enantioselective oxidation of an enol phosphate intermediate. These methodologies provide access to enantiomerically enriched eucomols for further biological evaluation. You can find more details in these research articles: , and .

Q3: What were the initial studies on the discovery and isolation of eucomol?

A3: [] Eucomol, along with eucomin, were identified as novel natural products belonging to the homo-isoflavone class. Their isolation and structural elucidation were first reported in the study: .

Q4: Has the synthesis of eucomol and its derivatives been explored?

A4: [, , , ] Yes, researchers have developed various synthetic routes to access eucomol and its derivatives. These synthetic efforts aim to provide sufficient quantities of the compounds for further investigation of their biological properties and potential applications. For detailed synthetic procedures and characterization data, refer to these research articles: , , .

Q5: Are there any studies investigating the biological activities of eucomol or related compounds?

A5: [] Research has explored the in vitro anti-proliferative and anti-inflammatory activities of Prasachandaeng remedy, a traditional medicine containing eucomol and other bioactive compounds. The study highlights the potential therapeutic benefits of this remedy and its constituents: .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.